molecular formula C14H13F3N2O3 B2959303 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE CAS No. 1421472-95-8

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE

Cat. No.: B2959303
CAS No.: 1421472-95-8
M. Wt: 314.264
InChI Key: MGOSAJOJTXTJFM-UHFFFAOYSA-N
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Description

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE can be compared with other oxazole derivatives, such as:

This compound stands out due to its unique trifluoromethoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-9-8-12(22-19-9)6-7-18-13(20)10-2-4-11(5-3-10)21-14(15,16)17/h2-5,8H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSAJOJTXTJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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